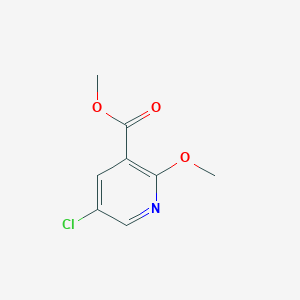

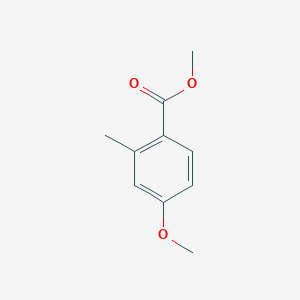

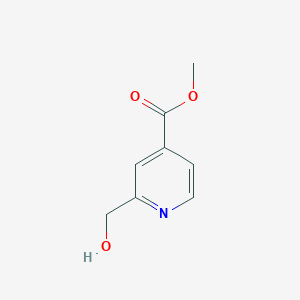

![molecular formula C7H12N2O2 B1317304 (9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one CAS No. 930783-25-8](/img/structure/B1317304.png)

(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one” is a type of oxazine . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .

Synthesis Analysis

The fundamental heterocyclic compound 1,4-oxazine has been generated using FVP . It is the first parent heterocycle among all the possible isomeric oxazines, thiazines and their heavier atom analogues to be characterised spectroscopically . A one-pot route to 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones has been developed and studied . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .

Molecular Structure Analysis

Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .

Chemical Reactions Analysis

The fundamental heterocyclic compound 1,4-oxazine has been generated using FVP . It is the first parent heterocycle among all the possible isomeric oxazines, thiazines and their heavier atom analogues to be characterised spectroscopically .

Physical And Chemical Properties Analysis

Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis in Medicinal Chemistry

The compound has been utilized in the asymmetric synthesis of optically active derivatives, which are crucial in the development of new pharmaceuticals. A study demonstrated the use of rhodium-catalyzed arylation to produce chiral 3,4-dihydrobenzo[1,4]oxazin-2-ones with high enantiomeric purity . This process is significant for creating compounds with potential therapeutic effects.

Organic Light-Emitting Diode (OLED) Development

In the field of electronics, particularly in OLED technology, derivatives of this compound serve as bipolar host materials. These materials exhibit excellent thermal and morphological stability, which are essential properties for the development of devices with high brightness and efficiency .

Catalysis Research

The compound is involved in catalysis research, where it acts as a substrate in TFA-catalyzed tandem reactions. This application is important for synthesizing arylated products, which can be used in various chemical industries .

Enantioselective Ligand Development

The compound’s derivatives are used to develop enantioselective ligands. These ligands are vital for producing highly selective catalysts that are used in asymmetric synthesis, a key process in creating enantiomerically pure substances .

Material Science

In material science, the compound’s derivatives are used to create materials with specific optical and electronic properties. These materials are then applied in the fabrication of advanced electronic components .

Synthetic Methodology

The compound is also used in developing new synthetic methodologies. For instance, its derivatives are used in the synthesis of complex molecules through rhodium-catalyzed arylation, which is a valuable technique in organic synthesis .

Direcciones Futuras

Propiedades

IUPAC Name |

(9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c10-7-5-11-4-6-3-8-1-2-9(6)7/h6,8H,1-5H2/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCWTJKARNZOLR-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1)COCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2[C@@H](CN1)COCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

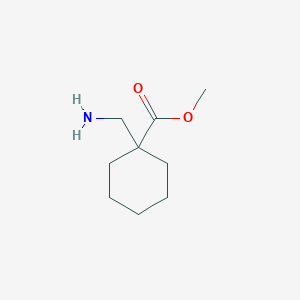

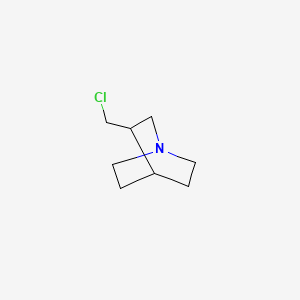

![Ethyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1317226.png)

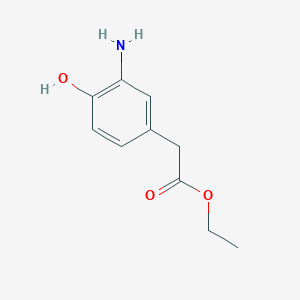

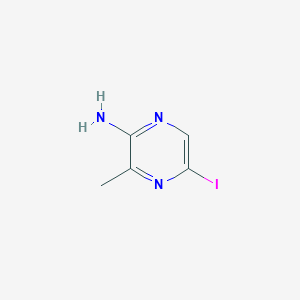

![Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]-](/img/structure/B1317239.png)

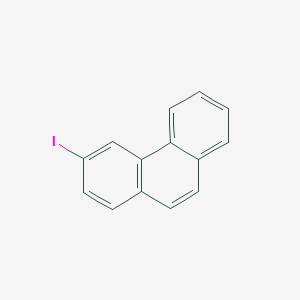

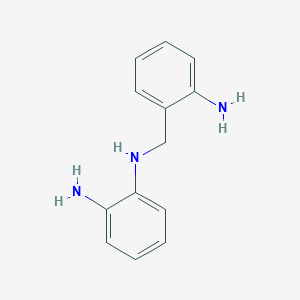

![2-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B1317246.png)

![4-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1317247.png)